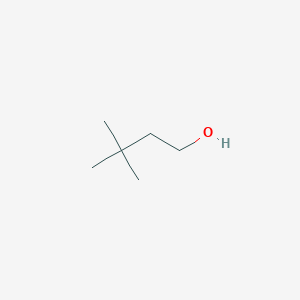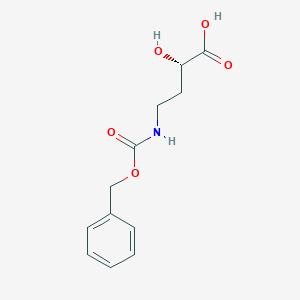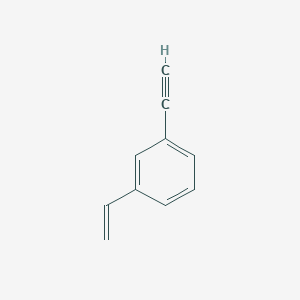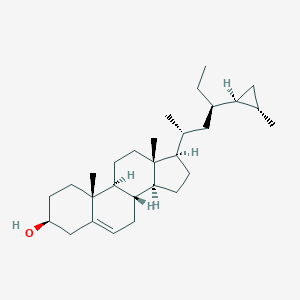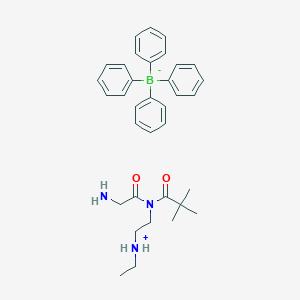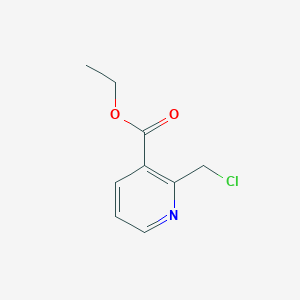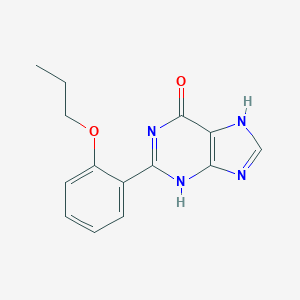
2-(2-Propoxyphenyl)-6-purinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 231617 is a potent antioxidant that readily crosses the blood-brain barrier. It is known for its neuroprotective properties and has been extensively studied for its potential in treating neurological diseases. The compound is effective in reducing ischemia-induced or hydrogen peroxide-induced neuronal damage and inhibiting lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 231617 involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for LY 231617 are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet available for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
LY 231617 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of different oxidation products.
Reduction: LY 231617 can be reduced under specific conditions, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving LY 231617 include hydrogen peroxide for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from the reactions of LY 231617 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
LY 231617 has a wide range of scientific research applications, including:
Mechanism of Action
LY 231617 exerts its effects primarily through its antioxidant properties. The compound inhibits lipid peroxidation and reduces the production of reactive oxygen species, thereby protecting neuronal cells from oxidative damage. It also prevents the nuclear translocation of activated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in hippocampal neurons, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Trolox: A water-soluble analog of vitamin E, known for its antioxidant properties.
N-acetylcysteine: An antioxidant that replenishes intracellular glutathione levels.
Edaravone: A free radical scavenger used in the treatment of acute ischemic stroke.
Uniqueness of LY 231617
LY 231617 is unique due to its ability to readily cross the blood-brain barrier and its potent neuroprotective effects. Unlike some other antioxidants, LY 231617 has been shown to significantly reduce ischemia-induced neuronal damage and inhibit lipid peroxidation at relatively low concentrations .
properties
CAS RN |
119409-07-3 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-(2-propoxyphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H14N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
PQTJTRTXCNZDFT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=C(N2)N=CN3 |
SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |
synonyms |
2-(2-propoxyphenyl)-6-purinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




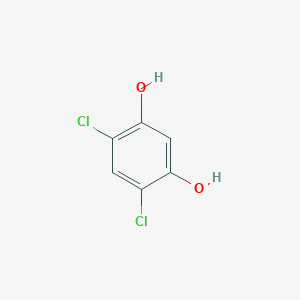


![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
